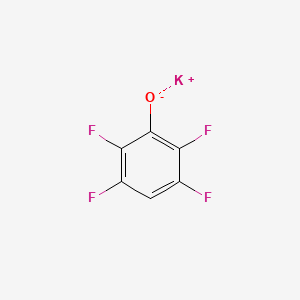

Potassium 2,3,5,6-tetrafluorophenolate

Overview

Description

Scientific Research Applications

Synthesis Methods and Precursor Applications

Potassium 2,3,5,6-tetrafluorophenolate is a compound with potential applications in the synthesis of various chemical compounds due to its reactivity and the properties of the fluorinated phenolate ion. For instance, an efficient approach to synthesize 2,3,4,5-tetrafluorophenol involves the intramolecular cyclization of a related salt in the presence of K2CO3, showcasing the versatility of related potassium salts in organic synthesis (Tretyakov et al., 2021). Furthermore, potassium salts serve as precursors in the synthesis of radiolabeling compounds, such as N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, used for positron emission tomography (PET) imaging, indicating their importance in medical diagnostics and research (Davis & Fettinger, 2018).

Role in Agricultural Research

Potassium, including its various salts, plays a crucial role in agricultural research, emphasizing the need for effective potassium management to enhance crop growth and yield. Research has demonstrated the effectiveness of potassium-solubilizing bacteria in improving potassium uptake in crops, showcasing an eco-friendly alternative to chemical fertilizers and highlighting the importance of potassium in stress resistance and overall plant health (Etesami et al., 2017). This indicates a broader application of potassium compounds, including fluorophenolates, in developing sustainable agricultural practices.

Environmental and Material Science Applications

In environmental and material sciences, potassium compounds, including fluorinated phenolates, are explored for their potential in various applications. For instance, the study of potassium fluoride solubility in different solvents provides basic data for the preparation of fluorobenzoic acids, which are valuable in chemical synthesis and potentially in pollution remediation technologies (Li et al., 2012). Additionally, potassium-based compounds are investigated for their role in biomass burning and air quality studies, suggesting their significance in environmental monitoring and management (Yu et al., 2018).

Safety and Hazards

Safety data sheets suggest that if inhaled or ingested, one should move to fresh air, rinse the mouth with water, and seek immediate medical attention . In case of skin or eye contact, contaminated clothing should be removed immediately, the affected area should be rinsed with water, and a doctor should be consulted .

Mechanism of Action

C6H3F4KOC_6H_3F_4KOC6H3F4KO

. This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Biochemical Pathways

The biochemical pathways affected by Potassium 2,3,5,6-tetrafluorophenolate are currently unknown

Result of Action

The molecular and cellular effects of Potassium 2,3,5,6-tetrafluorophenolate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . Specific information on how these factors influence the action of potassium 2,3,5,6-tetrafluorophenolate is currently unavailable .

properties

IUPAC Name |

potassium;2,3,5,6-tetrafluorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O.K/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDZZAZYUPHOFG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[O-])F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404858 | |

| Record name | Potassium 2,3,5,6-tetrafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,3,5,6-tetrafluorophenolate | |

CAS RN |

42289-34-9 | |

| Record name | Potassium 2,3,5,6-tetrafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)